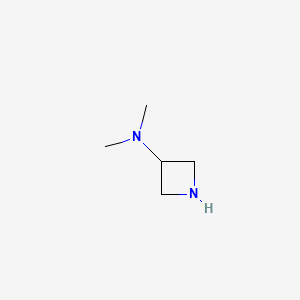

N,N-dimethylazetidin-3-amine

描述

Contextualizing N,N-dimethylazetidin-3-amine within Azetidine (B1206935) Chemistry

This compound is structurally defined by a central azetidine ring. cymitquimica.com Azetidine itself is a four-membered saturated heterocycle containing one nitrogen atom. cymitquimica.comwikipedia.org The compound in focus features a dimethylamino group substituted at the 3-position of this ring. The azetidine ring is characterized by significant ring strain, a feature that dictates its reactivity. rsc.orgnih.gov However, it is notably more stable than the three-membered aziridine (B145994) ring, which allows for easier handling while still providing unique reactivity under specific reaction conditions. rsc.org The presence of two nitrogen atoms—one in the ring and one in the dimethylamino substituent—renders this compound basic, a property that influences its role in chemical reactions and its potential interactions in biological systems. cymitquimica.comwikipedia.org

Significance of the Azetidine Ring System in Chemical Sciences

The azetidine scaffold is an important structural motif in organic and medicinal chemistry. rsc.org Its utility stems from the combination of ring strain and relative stability. rsc.org The rigid four-membered ring can serve as a constrained scaffold, enabling productive interactions with biological targets like proteins and enzymes. nih.gov This rigidity, coupled with a lower molecular weight compared to larger heterocyclic systems like piperidine (B6355638) or pyrrolidine (B122466), can lead to improved ligand efficiency in drug design. nih.gov

Furthermore, the nitrogen atom within the azetidine ring provides a site for a wide range of synthetic modifications and can act as a basic center in target molecules. nih.gov Consequently, azetidine-containing compounds are found in numerous marketed drugs and clinical candidates. nih.gov The inherent strain in the ring not only makes it a useful synthetic intermediate but also introduces the potential for specific decomposition pathways or metabolic ring-opening, which are important considerations in drug development. nih.gov

Overview of this compound's Role in Modern Synthetic Strategies and Medicinal Chemistry

This compound serves as a versatile building block in several areas of chemical research, primarily in the synthesis of more complex molecules for pharmaceutical and bioimaging applications.

In medicinal chemistry , the compound is utilized as a key intermediate. For instance, it has been employed in the synthesis of non-imidazole histamine (B1213489) H₃ receptor (H₃R) agonists. acs.org In one study, this compound was reacted via nucleophilic substitution to create a series of pyrimidine (B1678525) derivatives, leading to the identification of potent and selective H₃R agonists with potential applications in central nervous system disorders. acs.org The azetidine moiety is often incorporated into drug candidates targeting neurological or psychiatric conditions. cymitquimica.comchemshuttle.com Its hydrochloride and dihydrochloride (B599025) salts are frequently used to improve solubility in polar solvents, which is a critical factor for bioavailability and reactivity in pharmaceutical research. cymitquimica.comchemshuttle.com

In synthetic chemistry , it functions as a building block for creating chiral ligands and catalysts used in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds. chemshuttle.com It also finds use in the development of analytical reagents. chemshuttle.com

A notable application in materials science and bioimaging involves the incorporation of this compound into fluorescent dyes. Researchers have used it to synthesize a derivative of the Janelia Fluor (JF) dyes, a class of bright and photostable rhodamine dyes for live-cell imaging. nih.govresearchhub.com The study revealed that the N,N-dimethyl-azetidin-3-amine-containing dye exhibited a quantum yield of 0.57 at pH 7.4, which was lower than other azetidinyl derivatives. nih.gov This was attributed to photoinduced electron transfer (PeT) quenching by the dimethylamino group, a detailed finding that aids in the rational design of new fluorophores with finely tuned properties. nih.govresearchgate.net

Table 2: Research Applications of this compound

| Field | Application | Research Finding | Source |

|---|---|---|---|

| Medicinal Chemistry | Synthesis of Histamine H₃ Receptor Agonists | Used as a nucleophile to construct non-imidazole agonists for potential CNS disorder treatment. acs.org | ACS Publications acs.org |

| Medicinal Chemistry | Intermediate for Pharmaceuticals | Serves as a building block for potential antidepressants and antipsychotics. chemshuttle.com | ChemShuttle chemshuttle.com |

| Synthetic Chemistry | Asymmetric Synthesis | Building block for chiral ligands and catalysts. chemshuttle.com | ChemShuttle chemshuttle.com |

| Bioimaging | Fluorescent Dyes | Incorporated into Janelia Fluor rhodamine dyes for live-cell imaging. nih.govresearchhub.com | PMC nih.govresearchhub.com |

| Bioimaging | Photophysical Studies | The dimethylamino group was found to cause photoinduced electron transfer (PeT) quenching, lowering the quantum yield. nih.gov | PMC nih.gov |

Research Gaps and Future Directions for this compound Studies

Despite its utility as a synthetic intermediate, significant research gaps remain concerning this compound itself. While its derivatives are explored for biological activity, detailed investigations into the specific pharmacological and toxicological profiles of the parent compound are limited. cymitquimica.com Such studies would provide a more complete understanding for its application in medicinal chemistry.

Future research could also focus on the chemical stability of molecules derived from this compound. Given that azetidines can be susceptible to decomposition due to ring strain, a systematic evaluation of the stability of its derivatives under various conditions would be valuable for medicinal chemists. nih.gov

Furthermore, expanding the synthetic utility of this compound beyond its current applications is another promising direction. Exploring its reactivity in novel chemical transformations could unlock new classes of compounds with interesting properties. The development of new catalytic systems involving this amine or its derivatives could also lead to more efficient and selective synthetic methods.

Structure

3D Structure

属性

IUPAC Name |

N,N-dimethylazetidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-7(2)5-3-6-4-5/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQWCOFOSMREBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CNC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438444 | |

| Record name | N,N-dimethylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138022-85-2 | |

| Record name | N,N-dimethylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N,n Dimethylazetidin 3 Amine

Established Synthetic Routes for N,N-dimethylazetidin-3-amine and its Precursors

Established methods for the synthesis of the azetidine (B1206935) core and its subsequent derivatization to this compound primarily involve ring-closure reactions, multicomponent reactions, reductive amination, and nucleophilic substitution.

Ring closure reactions are a fundamental approach to constructing the azetidine ring. These methods typically involve the intramolecular cyclization of a linear precursor containing a nitrogen atom and a suitable leaving group at the γ-position. A common strategy is the treatment of 1,3-amino alcohols or their derivatives under basic conditions to facilitate intramolecular nucleophilic substitution. For instance, the cyclization of 3-(ammonio)propyl sulfates, derived from primary amines and the cyclic sulfate (B86663) of 1,3-propanediol, yields azetidines in good to excellent yields. researchgate.net

Another approach involves the [3+1] annulation reaction between a cyclopropane (B1198618) 1,1-diester and an aromatic amine. organic-chemistry.orgthieme-connect.com This reaction is facilitated by a Lewis acid, which catalyzes the nucleophilic ring opening of the cyclopropane, followed by an iodide-catalyzed C-N bond formation to yield the azetidine ring. organic-chemistry.orgthieme-connect.com Additionally, a photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has been reported to produce azetidines through a tandem 1,5-hydrogen atom transfer (HAT) and 4-exo-trig cyclization. researchgate.net

The Norrish-Yang cyclization, a photochemical reaction, provides a pathway to azetidinols from α-aminoacetophenones. beilstein-journals.org This process involves a 1,5-hydrogen abstraction followed by ring closure to form the azetidine scaffold. beilstein-journals.org

Multicomponent reactions (MCRs) offer an efficient and diversity-oriented approach to the synthesis of complex molecules like azetidine derivatives in a single step. organic-chemistry.orgmdpi.commdpi.com A notable example is the copper-catalyzed MCR of terminal alkynes, sulfonyl azides, and carbodiimides, which produces functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives under mild conditions. organic-chemistry.org This reaction is believed to proceed through a [2+2] cycloaddition pathway. organic-chemistry.org

The Passerini reaction, an isocyanide-based MCR, has been utilized on biocatalytically derived enantiopure azetidine-2-carboxyaldehyde to create polyfunctionalized derivatives. mdpi.com The use of zinc bromide as a promoter in these reactions has been shown to significantly improve diastereoselectivity. mdpi.com Furthermore, novel chitosan-azetidine derivatives have been synthesized via a one-pot multicomponent reaction approach, highlighting the versatility of MCRs in generating biologically relevant scaffolds. nih.gov

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is particularly useful for the derivatization of azetidine precursors. masterorganicchemistry.com This two-step process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com For the synthesis of this compound, a suitable azetidin-3-one (B1332698) precursor can be reacted with dimethylamine, followed by reduction with a selective reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com These mild reducing agents are advantageous as they can selectively reduce the iminium ion in the presence of the ketone starting material. masterorganicchemistry.com

A study on the synthesis of azetidine-piperazine diamides for biological screening utilized reductive amination between N-Boc-3-azetidinone and N-acyl-piperazines. rsc.org This highlights the utility of this strategy in creating libraries of functionalized azetidine derivatives.

| Reactants | Reducing Agent | Product | Reference |

| Azetidin-3-one, Dimethylamine | Sodium cyanoborohydride | This compound | masterorganicchemistry.com |

| N-Boc-3-azetidinone, N-acyl-piperazine | Not specified | Azetidine-piperazine diamide | rsc.org |

The amine functionality in this compound allows it to act as a nucleophile in various substitution reactions. vulcanchem.comksu.edu.sa It can react with electrophiles such as alkyl halides or sulfonyl chlorides to form more complex derivatives. For example, the direct displacement of a suitable leaving group on an azetidine ring with an amine nucleophile is a known, though less common, method for synthesizing azetidine-3-amines. chemrxiv.org The reactivity in these S_N2 reactions is influenced by the strength of the nucleophile and the nature of the leaving group and solvent. ksu.edu.sa The strained nature of the azetidine ring can also influence its reactivity in nucleophilic substitution reactions. vulcanchem.com

Advanced Synthetic Approaches to this compound and its Derivatives

To improve efficiency and access novel derivatives, more advanced synthetic methods have been developed.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.govcore.ac.ukderpharmachemica.comrasayanjournal.co.in This technique has been successfully applied to the synthesis of azetidine derivatives. For instance, the cyclization of 3-(ammonio)propyl sulfates to form azetidines can be significantly accelerated by microwave irradiation in an aqueous medium. researchgate.net

Microwave irradiation has also been employed in the one-pot synthesis of 1-arenesulfonylazetidines from 1-arenesulfonylaziridines and dimethylsulfoxonium methylide on an alumina (B75360) solid support. organic-chemistry.org Furthermore, the cycloaddition of Schiff bases with chloroacetyl chloride to form azetidin-2-ones can be efficiently carried out under microwave conditions, with reaction times as short as 3-4 minutes. core.ac.ukderpharmachemica.com

| Reaction Type | Reactants | Conditions | Product | Reference |

| Cyclization | 3-(ammonio)propyl sulfates | Basic aqueous media, Microwave irradiation | Azetidines | researchgate.net |

| Cycloaddition | Schiff bases, Chloroacetyl chloride | Dioxane, Triethylamine, Microwave irradiation | Azetidin-2-ones | core.ac.ukderpharmachemica.com |

| One-pot synthesis | 1-Arenesulfonylaziridines, Dimethylsulfoxonium methylide | Alumina, Microwave irradiation | 1-Arenesulfonylazetidines | organic-chemistry.org |

Stereoselective Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of chiral amines is a critical pursuit in medicinal chemistry, as stereoisomerism often dictates biological activity. While specific documented methods for the stereoselective synthesis of this compound are not extensively reported in the provided literature, established principles in asymmetric synthesis offer viable strategies.

One potential approach is stereoselective reductive amination. This methodology has been successfully applied to the synthesis of chiral epoxymorphinan derivatives, which, like the target molecule, feature a crucial amine group. nih.gov In these syntheses, a ketone precursor is reacted with an amine, such as benzylmethylamine, to form an intermediate iminium ion. The stereoselectivity is controlled by the subsequent hydride reduction, where the reducing agent preferentially attacks the less sterically hindered face of the molecule, leading to the desired stereoisomer. nih.gov

Another powerful strategy for creating chiral amines is biocatalysis, particularly through the use of transaminases. nih.gov Protein engineering has been employed to develop highly active and stereoselective transaminases capable of synthesizing chiral amines with bulky substituents, achieving high enantiomeric excess (up to >99.9%). nih.gov Such enzymatic methods represent an attractive alternative to traditional transition-metal-catalyzed asymmetric synthesis. nih.gov The application of a suitably engineered transaminase could provide a direct and efficient route to enantiomerically pure this compound or its precursors.

Green Chemistry Approaches in Azetidine Synthesis

The development of environmentally benign synthetic methods is a major focus in modern chemistry. For azetidines, green chemistry approaches aim to improve efficiency and reduce waste and hazard. researchgate.net Key strategies include the use of catalytic methods, safer solvents, and atom-economical reactions.

Several green criteria for N-alkylation, a fundamental step in many azetidine syntheses, have been outlined:

Solvent Choice : The use of green solvents is preferred, with a strong recommendation to avoid dipolar aprotic solvents like NMP, DMAC, and DMF. acsgcipr.org

Catalysis : Catalytic methods, such as the direct amination of alcohols, are considered greener alternatives to stoichiometric reagents. acsgcipr.org For instance, commercially available ruthenium complexes have been used for the N-alkylation of aromatic amines with alcohols under mild conditions. rsc.org

Reagents : The use of alkyl halides and sulfonates should be managed carefully due to their potential for genotoxicity. acsgcipr.org Whenever possible, inorganic bases are preferred over organic amines or organometallic reagents. acsgcipr.org

Photocatalysis represents a modern green approach to constructing the azetidine ring. researchgate.netresearchgate.net Intermolecular [2+2] photocycloadditions using visible light offer a powerful method for synthesizing these highly strained four-membered rings. researchgate.netresearchgate.net This avoids the use of high-energy UV light required in older methods. researchgate.net

Reactivity and Chemical Transformations of this compound

The chemical behavior of this compound is dictated by the nucleophilic and basic nature of its tertiary amine functional group.

Alkylation Reactions of the Amine Nitrogen

The tertiary amine nitrogen in this compound possesses a lone pair of electrons, making it a good nucleophile. libretexts.org It can readily undergo alkylation reactions with suitable electrophiles, most commonly alkyl halides, through an SN2 mechanism. libretexts.orgsmolecule.com This reaction is a standard method for further functionalizing amines. smolecule.com The reaction of the tertiary amine with an alkylating agent leads to the formation of a quaternary ammonium (B1175870) salt, which is a permanently charged species. libretexts.org

N-Demethylation Reactions and Mechanisms

The removal of a methyl group from a tertiary amine, known as N-demethylation, is a significant chemical transformation. nih.gov Several methods can be applied to achieve the N-demethylation of this compound to its corresponding secondary or primary amine.

Classic chemical methods include the von Braun reaction, which utilizes cyanogen (B1215507) bromide (BrCN), and reactions with various chloroformates. smolecule.comnih.gov These methods are widely used for the N-demethylation of alkaloids and other complex natural products. nih.gov Biocatalytic approaches have also been developed. For example, whole cells of the fungus Aspergillus terreus have been shown to N-demethylate tertiary aromatic amines. srce.hrresearchgate.net The proposed mechanism for this biotransformation involves monooxygenase enzymes that oxidize the tertiary amine to an N-oxide intermediate. srce.hrresearchgate.net This intermediate can then decompose to yield the demethylated product. srce.hrresearchgate.net

| N-Demethylation Method | Reagent/Catalyst | Typical Substrates | Reference |

| von Braun Reaction | Cyanogen Bromide (BrCN) | Alkaloids, Tertiary Amines | smolecule.comnih.gov |

| Chloroformate Reaction | Phenyl or Ethyl Chloroformate | Alkaloids (e.g., Morphine, Codeine) | nih.gov |

| Biocatalysis | Aspergillus terreus (whole cells) | Tertiary Aromatic Amines | srce.hrresearchgate.net |

Formation of Quaternary Ammonium Salts

The reaction of this compound, a tertiary amine, with an alkylating agent results in the formation of a quaternary ammonium salt. wikipedia.org This is a fundamental and widely used reaction in organic chemistry. libretexts.org The process involves the alkylation of the tertiary amine nitrogen, typically with an alkyl halide. libretexts.orgwikipedia.org

The resulting quaternary ammonium cations are permanently charged, regardless of the solution's pH. wikipedia.org These salts have a wide range of applications, including as phase-transfer catalysts, disinfectants, and fabric softeners. wikipedia.orgbham.ac.uktaylorandfrancis.com The reaction to form the quaternary salt from this compound would proceed by mixing it with an appropriate alkyl halide (e.g., methyl iodide) to yield N,N,N-trimethylazetidin-3-aminium iodide.

| Reactant | Alkylating Agent | Product | Reference |

| Tertiary Amine (R₃N) | Alkyl Halide (R'-X) | Quaternary Ammonium Salt ([R₃NR']⁺X⁻) | libretexts.orgwikipedia.org |

| This compound | Methyl Iodide (CH₃I) | N,N,N-trimethylazetidin-3-aminium iodide | wikipedia.orgvulcanchem.com |

Rearrangement Reactions Involving the Azetidine Ring

The strained four-membered azetidine ring, a core feature of this compound, is susceptible to various rearrangement reactions, which typically proceed via ring-expansion to yield more stable five-membered heterocycles like pyrrolidines. These transformations are of significant interest in synthetic chemistry for creating diverse molecular scaffolds. The reactivity of the azetidine is fundamentally driven by the relief of ring strain. acs.org

A predominant pathway for the rearrangement of azetidines involves the formation of a quaternary azetidinium salt, which then serves as the precursor to a reactive ylide intermediate. wikipedia.orgnibs.ac.cn This general mechanism is applicable to derivatives of this compound. The process is typically initiated by the N-alkylation of the azetidine nitrogen with an alkyl halide, such as benzyl (B1604629) bromide, to form a quaternary ammonium salt. Subsequent treatment with a strong base abstracts a proton from a carbon atom alpha to the nitrogen, generating a nitrogen ylide. wikipedia.orgmsu.edu

One of the most significant rearrangements for such intermediates is the acs.orgorganic-chemistry.org-Stevens rearrangement. wikipedia.org This reaction involves the formal migration of a substituent from the nitrogen atom to the adjacent carbon of the ylide. The mechanism is understood to proceed through the homolytic cleavage of the N-C bond to form a diradical pair that is held within a solvent cage. wikipedia.orgnibs.ac.cn Rapid recombination of this radical pair leads to the rearranged product, often with a high degree of stereochemical retention. nibs.ac.cn This transformation effectively expands the four-membered azetidine ring into a five-membered pyrrolidine (B122466) ring. For example, the reaction of 1,1,3,3-tetramethylazetidinium iodide with potassium amide in liquid ammonia (B1221849) was reported to yield the Stevens rearrangement product, a substituted pyrrolidine, from the enlargement of the azetidine ring. researchgate.net

Competing with the Stevens rearrangement is the Sommelet-Hauser rearrangement, another common pathway for ammonium ylides, particularly those bearing a benzyl group. wikipedia.orgmsu.edu While the Stevens rearrangement is a 1,2-shift, the Sommelet-Hauser rearrangement is a organic-chemistry.orgnih.gov-sigmatropic shift.

The table below outlines a representative example of a Stevens rearrangement involving an azetidinium salt, illustrating the ring expansion process.

| Reactant (Azetidinium Salt) | Reagents/Conditions | Product (Rearranged Amine) | Reaction Type |

| 1,1,3,3-Tetramethylazetidinium iodide | Potassium amide (KNH2), liquid ammonia (NH3) | 2,2,4-Trimethyl-1-methylpyrrolidine | acs.orgorganic-chemistry.org-Stevens Rearrangement |

This table illustrates a known rearrangement of a related azetidinium salt, demonstrating the general principle of azetidine ring expansion. researchgate.net

Beyond base-promoted rearrangements, ring expansions of azetidines can also be achieved using other methodologies. Transition metal catalysis, for instance, has been employed to facilitate such transformations. researchgate.net Furthermore, the ring cleavage of azetidinium ions can be induced by various nucleophiles, which represents another key transformation of this strained ring system, although it does not always involve a skeletal rearrangement. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies and Molecular Design

Design Principles for N,N-dimethylazetidin-3-amine Analogs

The design of analogs of this compound involves strategic modifications to its core structure and the exploration of isosteric replacements to enhance desired biological effects.

The azetidine (B1206935) ring is a versatile scaffold that allows for extensive modification. researchgate.netnih.gov Altering the substituents on the azetidine ring or the groups attached to it can profoundly impact biological activity.

One common strategy involves attaching the azetidine nitrogen to various heterocyclic systems. In the development of antagonists for the Retinoblastoma Binding Protein 4 (RBBP4), a deazapurine core from an initial hit was replaced with an ortho-dimethoxy quinazoline (B50416), to which this compound was attached. biorxiv.org This modification led to a significant increase in binding potency. biorxiv.org Similarly, in the creation of histamine (B1213489) H3 receptor agonists, the this compound moiety was attached to a pyrimidine (B1678525) ring. acs.orgnih.gov SAR studies on this series revealed that substitutions on the pyrimidine ring and the exocyclic amino group of the azetidine are critical. acs.orgnih.gov For instance, dialkylation of the exocyclic amine, as in the case of the N,N-dimethyl derivative, resulted in a moderate drop in intrinsic activity compared to the methyl derivative, indicating a sensitive "functional hot spot". acs.org

Another approach is the modification of the azetidine ring itself. The synthesis of bicyclic azetidines has been explored for antimalarial activity, where a key step is the C3-arylation of the azetidine ring. acs.org This strategy allows for the creation of stereochemically defined building blocks, enabling the study of stereo/structure-activity relationships (SSAR). nih.govacs.org In the context of anti-HIV inhibitors, betulinic acid derivatives featuring a piperazine (B1678402) linker attached to the C-28 position were modified. The introduction of various substituted cinnamic acids to this piperazine moiety was explored. These studies indicated that electron-withdrawing substituents on the phenyl ring of the cinnamic acid were not conducive to good activity, whereas methoxy (B1213986) substitutions were generally favorable. nih.gov

Table 1: Effect of Cinnamic Acid Substituents on Anti-HIV Activity of Betulinic Acid-Azetidine Analogs

This table is based on data for analogous series where the core structure is modified, illustrating the effect of substituents.

| Compound Reference (from source) | Substituent on Phenyl Ring | Activity (EC₅₀ in µM) |

|---|---|---|

| 9h | 3-Cl | 0.13 |

| 9b | 3,4-diOCH₃ | 0.029 |

| 9f | 3,4,5-triOCH₃ | 0.041 |

| 9c | 2-OCH₃ | 0.17 |

| 9d | 3-OCH₃ | 0.091 |

| 9e | 4-OCH₃ | 0.076 |

Data sourced from a study on betulinic acid derivatives, illustrating general SAR principles for substituents. nih.gov

Bioisosteric replacement is a key strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to improve potency, selectivity, or metabolic stability. The strained, three-dimensional azetidine ring is considered an attractive bioisostere for several common ring systems. chemrxiv.orgtcichemicals.com

Azetidines can serve as bioisosteric replacements for pyrrolidine (B122466), piperidine (B6355638), and even phenyl rings. chemrxiv.orgnih.gov This replacement can lead to improved properties such as enhanced aqueous solubility and better metabolic stability. chemrxiv.org For example, spirocyclic azetidines are considered bioisosteres of morpholine (B109124) and piperazine, helping to increase the three-dimensionality of drug candidates, which may improve their pharmacokinetic profiles. tcichemicals.com Specifically, 1-azaspiro[3.3]heptanes are viewed as next-generation bioisosteres for piperidine, showing similar basicity, solubility, and lipophilicity. rsc.org Likewise, 2,6-diazaspiro[3.3]heptane has been investigated as a bioisostere for piperazine. rsc.org The synthesis of melanocortin-1 receptor (MC-1R) agonists and vesicular acetylcholine (B1216132) transporter (VAChT) inhibitors has been achieved through the bioisosteric replacement of piperidine with azetidine moieties, highlighting the strategy's potential in drug optimization. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. protoqsar.com This allows for the prediction of activity for newly designed molecules.

QSAR models are built using molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. protoqsar.com A wide range of descriptors can be calculated, including:

Simple Structural Descriptors: Number of atoms, bonds, and rings. protoqsar.com

Topological Descriptors: These describe the shape, size, and branching of a molecule. protoqsar.com

Physicochemical Descriptors: Properties like hydrophobicity (logP), polarizability, and Topological Polar Surface Area (TPSA) are commonly used. protoqsar.comdergipark.org.tr In a QSAR study of azetidine-2-carbonitriles with antimalarial activity, a descriptor related to polarizability (SpMax2_Bhp) was found to be the most influential. nih.govnih.govresearchgate.net

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can include energies of molecular orbitals (HOMO, LUMO) and partial atomic charges. nih.gov Studies on azetidino-2-one derivatives have used descriptors such as total energy and E3s (3D-MoRSE descriptor) to model antimicrobial activity. researchgate.netisca.in

Once descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Regression (SVR) are used to build predictive models. nih.govresearchgate.netmdpi.com The robustness and predictive power of these models are assessed using several statistical parameters. A good QSAR model typically has a high coefficient of determination (R²), indicating a good fit for the training data, and a high cross-validated R² (Q²), which measures the model's internal predictivity. nih.govresearchgate.net External validation, using a separate test set of compounds, provides the predicted R² (R²pred), which is a crucial indicator of the model's ability to predict the activity of new compounds. nih.gov

Table 2: Statistical Validation of Selected QSAR Models for Azetidine Derivatives

| Compound Series | Best Model Statistical Parameters | Source(s) |

|---|---|---|

| Azetidine-2-carbonitriles (Antimalarial) | R² = 0.9465, Q²cv = 0.8981, R²pred = 0.6915 | nih.govnih.govresearchgate.net |

| 1,3,4-thidiazole-2yl azetidine 2-one (Antimicrobial) | r = 0.8918, q² = 0.7108, pred-r² = 0.8031 | researchgate.net |

These models can then guide the design of new derivatives. For instance, the QSAR model for antimalarial azetidine-2-carbonitriles, which highlighted the importance of polarizability, was used to design new derivatives by introducing electron-deactivating groups to increase this property, leading to potentially enhanced activity. nih.govnih.govresearchgate.net

Structure-Activity Relationship Studies of this compound in Specific Biological Systems

The utility of this compound as a building block is evident in its application across various biological targets, where SAR studies have been crucial for optimizing activity.

Histamine H3 Receptor Agonists: this compound has been used as a key building block in the synthesis of non-imidazole histamine H3 receptor (H3R) agonists. acs.orgnih.gov In a series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, the this compound moiety was attached to a 2-chloropyrimidine (B141910) core. acs.orgnih.gov SAR exploration focused on varying substituents at position 6 of the pyrimidine ring and on the exocyclic amino group. acs.org The dimethyl derivative (11i) showed a moderate drop in intrinsic activity compared to the monomethyl version, highlighting the sensitivity of this position. acs.orgnih.gov The study identified compound 14d, which features an ethyl group on the basic amine, as a potent and selective full agonist, demonstrating how fine-tuning the substituents on the azetidine moiety can optimize biological function. nih.gov

Table 3: SAR of 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as Histamine H3 Receptor Agonists

| Compound (from source) | R¹ on Pyrimidine | R² on Amine | R³ on Amine | H₃R Affinity (pKᵢ) | H₃R Potency (pEC₅₀) |

|---|---|---|---|---|---|

| 11b | iPr | H | Me | 8.3 | 8.5 |

| 11i | iPr | Me | Me | 8.1 | 7.9 |

| 14a | H | H | H | 8.5 | 8.3 |

| 14d | H | H | Et | 8.5 | 9.5 |

Data shows mean values from at least three experiments. acs.orgnih.gov

Antimalarial Agents: In the pursuit of novel antimalarial drugs, complex bicyclic azetidines have been synthesized. acs.org A key SAR insight from this work is the importance of substitution at the C3 position of the azetidine ring. A palladium-catalyzed C(sp3)–H arylation method was developed to efficiently introduce aryl groups at this position. acs.org This synthetic advancement not only enabled the creation of a potent antimalarial compound (BRD3914) but also provided a general strategy to access a range of C3-arylated azetidines, allowing for broad exploration of the chemical space around this critical position. acs.org The ability to control the stereochemistry of the substitution was vital for elucidating the stereo/structure-activity relationships. acs.org

STAT3 Inhibitors: The azetidine scaffold has also been instrumental in developing inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a target in cancer therapy. In one study, a significant advancement was made by replacing an R-proline-amide moiety in a lead compound with an R-azetidine-2-carboxamide. acs.org This isosteric replacement resulted in analogs with sub-micromolar potency, a marked improvement over previous compounds. acs.org This highlights a case where the incorporation of the azetidine ring itself, rather than its substituents, was the key design element for enhancing biological activity. acs.org

This compound as a Building Block for Receptor Agonists

This compound serves as a crucial building block in the synthesis of various receptor agonists, notably for the histamine H₃ receptor (H₃R). nih.govsemanticscholar.org Its utility stems from the rigid azetidine core, which helps to position the basic amine groups in a specific orientation favorable for receptor binding. The basic nitrogen atoms are known to interact with key acidic residues in the binding sites of aminergic G-protein coupled receptors (GPCRs), such as the aspartate residue D114³.³² in the third transmembrane domain (TM3) of the H₃R. semanticscholar.orgmdpi.com

Impact of Substituent Patterns on Receptor Binding Affinity and Intrinsic Activity

The substitution pattern on molecules incorporating the this compound moiety has a profound impact on their receptor binding affinity (pKi), potency (pEC₅₀), and intrinsic activity (α). Studies on a series of 2-aminopyrimidine (B69317) derivatives targeting the human histamine H₃ receptor (hH₃R) illustrate these relationships clearly. nih.govacs.org

In one such study, researchers systematically varied the substituents at position 6 of the pyrimidine ring (R¹) and on the basic amino group of the azetidine side chain (R² and R³). acs.org It was observed that reducing the size of the R¹ substituent on the pyrimidine ring generally led to improved affinity and potency. nih.gov For example, removing the isopropyl group (R¹=iPr) and replacing it with hydrogen (R¹=H) resulted in compounds with higher affinity. acs.org

Furthermore, the substitution on the azetidine's amino group was critical. While many derivatives with monoalkylated amines acted as full agonists, the N,N-dimethyl derivative (where the azetidine is substituted with a dimethylamino group) showed a switch to partial agonism in some cases. acs.org The n-propyl derivative (14d) emerged as a particularly potent full agonist with high affinity. nih.gov

The following table summarizes the SAR data for a selection of these 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine derivatives, highlighting the effects of different substituent patterns. acs.org

| Compound | R¹ | R² | R³ | hH₃R pKi | hH₃R pEC₅₀ | hH₃R α |

|---|---|---|---|---|---|---|

| 11b | iPr | Me | H | 7.7 | 8.1 | 0.6 |

| 11i | iPr | Me | Me | 7.7 | 7.8 | 0.2 |

| 14a | H | H | H | 7.7 | 8.5 | 1.0 |

| 14b | H | Me | H | 8.2 | 9.0 | 1.0 |

| 14d | H | nPr | H | 8.5 | 9.5 | ≥1.0 |

| 14e | H | iPr | H | 8.1 | 9.2 | 1.0 |

| 14i | H | Me | Me | 7.9 | 8.8 | 1.0 |

Data sourced from Lim et al., J. Med. Chem. 2020. acs.org

Conformational Analysis and its Influence on SAR

Conformational analysis is critical for understanding the structure-activity relationships of molecules containing the this compound scaffold. The four-membered azetidine ring is conformationally constrained, which limits the number of accessible spatial arrangements for the attached functional groups. This rigidity is advantageous in drug design as it can pre-organize the molecule into a bioactive conformation, potentially increasing affinity and reducing the entropic penalty upon binding to a receptor.

The specific stereochemistry and conformation of the azetidine ring and its substituents dictate the trajectory of the N,N-dimethylamino group, which is often a key pharmacophoric element. For nicotinic acetylcholine receptor (nAChR) agonists, for instance, the distance between the protonated nitrogen and a hydrogen-bond acceptor is a significant factor for affinity. wikipedia.org The rigid azetidine structure helps to maintain an optimal distance and geometry for such interactions.

In the context of H₃R agonists, the proposed binding mode of potent ligands like compound 14d suggests that the azetidine moiety orients the basic amine to form crucial interactions with key receptor residues, similar to those achieved by the endogenous agonist histamine. acs.org The development of chiral routes to synthesize specific stereoisomers of related spirocyclic diamine building blocks for muscarinic M4 agonists underscores the importance of precise three-dimensional structure. nih.gov The determination that a specific absolute stereochemistry is required for optimal agonist activity highlights how conformational control is paramount for achieving receptor selectivity and efficacy. nih.gov While detailed conformational analysis studies specifically on this compound itself are not widely published, the principles derived from related constrained cyclic amines confirm that its rigid structure is a key determinant of its utility and the resulting SAR in agonist design.

Medicinal Chemistry Applications and Pharmacological Investigations

N,N-dimethylazetidin-3-amine as a Lead Compound in Drug Discovery

While not typically a lead compound in its own right, this compound functions as a key structural component or starting material for the generation of lead compounds. Its rigid, three-dimensional azetidine (B1206935) ring and the tertiary amine side chain provide specific vectors for molecular elaboration, allowing chemists to explore chemical space and optimize ligand-receptor interactions. This scaffold is frequently employed to introduce a basic nitrogen atom, a common feature in many centrally active agents, in a constrained conformation.

This compound and its salts, such as the hydrochloride or dihydrochloride (B599025) forms, are valuable intermediates in multi-step organic synthesis pathways. chemshuttle.com Chemists utilize it as a nucleophile to construct more complex molecular architectures. For instance, it can be reacted directly with suitable electrophiles via nucleophilic substitution to incorporate the dimethylamino-azetidine moiety into a target scaffold. acs.org This approach was successfully used in the synthesis of certain histamine (B1213489) H3 receptor agonists, where this compound was reacted with a pyrimidine-based precursor to yield the desired final compound. acs.org Its utility as an intermediate is central to creating libraries of related analogs for structure-activity relationship (SAR) studies.

The this compound motif has been incorporated into small molecule therapeutics targeting various biological systems. A notable example is in the development of potent and selective histamine H3 receptor (H3R) agonists. acs.org The azetidine ring serves as a constrained bioisostere for other amine-containing fragments, while the dimethylamino group can engage in critical interactions with the receptor's binding pocket. Derivatives incorporating this structure have demonstrated high on-target activity and metabolic stability, making them promising candidates for research into CNS disorders. acs.org

Pharmacological Profiles of this compound Derivatives

The true therapeutic potential of this compound is realized through the pharmacological evaluation of its more complex derivatives. By systematically modifying the parent structure and assessing the biological activity of the resulting analogs, researchers can develop compounds with optimized potency, selectivity, and efficacy.

The affinity of a compound for its biological target is a critical measure of its potential as a drug. Derivatives of this compound have been evaluated for their binding affinity at various receptors. In the case of H3R agonists, a key derivative, VUF16839, which contains a related azetidine core, demonstrated nanomolar affinity for the target receptor. acs.org Binding affinity is typically expressed as the inhibition constant (Ki), which indicates the concentration of a ligand required to occupy 50% of the receptors.

Table 1: Receptor Binding Affinity of a Key this compound Analog

| Compound | Target Receptor | Binding Affinity (pKi) |

|---|

Data sourced from the Journal of Medicinal Chemistry. acs.org

Beyond simple binding, in vitro assays are used to characterize the functional activity of a compound—whether it acts as an agonist, antagonist, or inverse agonist. These experiments measure the compound's ability to elicit a biological response in a controlled, non-living system. For the H3R agonist VUF16839, functional assays determined its potency, expressed as the pEC50 value, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. acs.org This derivative was found to be a highly potent agonist at the H3 receptor. acs.org

Table 2: In Vitro Potency of a Key this compound Analog

| Compound | Assay Type | Potency (pEC50) |

|---|

Data sourced from the Journal of Medicinal Chemistry. acs.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| This compound hydrochloride |

| This compound dihydrochloride |

| VUF16839 |

Metabolic Stability and Pharmacokinetic Considerations for this compound Derivatives

The incorporation of the this compound motif into drug candidates can significantly influence their metabolic fate and pharmacokinetic profile. The inherent stability of the azetidine ring, compared to more strained heterocycles, combined with the potential sites of metabolism on the N-methyl groups, makes its derivatives subjects of interest in drug design and development.

In the development of Janus kinase (JAK) inhibitors for respiratory diseases, the in vitro metabolic stability of derivatives has been assessed. For instance, a key compound was evaluated in human lung S9 fractions, which contain a mixture of metabolic enzymes, including cytochrome P450s and conjugating enzymes. google.com The stability of the parent compound was monitored over time to determine its rate of metabolism. google.com Such studies are critical in early-stage discovery to predict the compound's half-life in vivo. google.com Furthermore, pharmacokinetic studies in animal models, such as mice, have been conducted to determine plasma and lung concentrations of these derivatives following administration, providing essential data on their absorption, distribution, and clearance. google.com

In a separate research program focused on histamine H3 receptor (H3R) agonists, a derivative incorporating the this compound scaffold demonstrated favorable metabolic stability. When incubated with rodent liver microsomes, a key compound in the series showed a slower elimination rate compared to the reference drug verapamil, indicating a degree of metabolic robustness. acs.orgnih.gov

| Derivative Class | Assay System | Key Findings | Reference |

| JAK Inhibitor | Human Lung S9 Fraction | In vitro metabolic stability evaluated by monitoring parent compound depletion over 60 minutes. | google.com |

| JAK Inhibitor | BALB/c Mice | Plasma and lung concentrations determined after intratracheal administration to assess pharmacokinetic profile. | google.com |

| Histamine H3R Agonist | Rodent Liver Microsomes | Showed slower elimination compared to verapamil, indicating good metabolic stability. | acs.orgnih.gov |

Cytochrome P450 (CYP) enzymes are a major source of drug metabolism and a primary cause of drug-drug interactions. Therefore, evaluating the interaction of new chemical entities with these enzymes is a mandatory step in drug discovery. Derivatives of this compound have been assessed for their potential to inhibit CYP enzymes.

In the pursuit of selective salt-inducible kinase (SIK) inhibitors, a compound containing the this compound moiety was found to be positive in a CYP time-dependent inhibition (TDI) assay. acs.org Time-dependent inhibition is a particularly undesirable property as it can lead to unpredictable drug-drug interactions and potential toxicity. nih.gov This finding led to the discontinuation of that specific analog from further development. acs.org

Conversely, in the development of non-imidazole histamine H3 receptor agonists, a key compound from a series of pyrimidin-2-amines showed only weak activity on cytochrome P450 enzymes. acs.orgnih.gov This low potential for CYP-mediated interactions is a desirable characteristic for a central nervous system (CNS) drug candidate, as it reduces the risk of adverse interactions with co-administered medications. acs.orgnih.gov

| Derivative Class | Finding | Implication | Reference |

| SIK2/SIK3 Inhibitor | Positive in a CYP Time-Dependent Inhibition (TDI) assay. | Undesirable property; may lead to drug-drug interactions. Compound was not progressed. | acs.org |

| Histamine H3R Agonist | Exhibited weak activity on cytochrome P450 enzymes. | Desirable property; low potential for CYP-mediated drug-drug interactions. | acs.orgnih.gov |

Therapeutic Areas of Interest for this compound Analogs

The unique structural features of this compound have made it a versatile building block for creating analogs targeting a variety of diseases. Its incorporation into larger molecules has been explored to optimize potency, selectivity, and pharmacokinetic properties in several key therapeutic areas.

The development of drugs targeting the CNS is challenging, in part due to the need for molecules to cross the blood-brain barrier. The physicochemical properties of the this compound scaffold make it suitable for inclusion in CNS-targeted agents.

Specifically, this compound has been used in the synthesis of high-affinity, non-imidazole histamine H3 receptor (H3R) agonists. acs.orgnih.gov The H3R is a G protein-coupled receptor that regulates the release of several key neurotransmitters, including histamine, acetylcholine (B1216132), and dopamine. nih.gov As such, H3R ligands are being investigated for the treatment of various CNS disorders such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), schizophrenia, and narcolepsy. acs.orgnih.gov In one study, a derivative was synthesized via a direct nucleophilic substitution reaction using this compound, leading to a compound that demonstrated potent H3R agonism and activity in CNS-related in vivo models. acs.orgnih.gov

The scaffold has also been incorporated into potent 5-HT3 receptor ligands. acs.org The 5-HT3 receptor is a ligand-gated ion channel involved in pathways related to nausea and vomiting, as well as anxiety and other neurological conditions. Researchers synthesized a series of quinazoline (B50416) derivatives where N,N-dimethyl-3-azetidinamine was introduced to explore the structure-activity relationship at the receptor. acs.org

In the field of oncology, this compound has been utilized as a key building block in the synthesis of inhibitors for novel cancer targets. The azetidine moiety is often used to confer favorable properties such as improved solubility or to explore specific binding interactions within a target protein.

Patents have disclosed the use of this compound in the creation of potent inhibitors of DNA polymerase theta (Polθ or POLQ). google.com Polθ is a DNA polymerase that plays a critical role in a specific type of DNA repair, and its inhibition is a promising therapeutic strategy for cancers with mutations in other DNA repair pathways, such as those with BRCA mutations. google.com

Furthermore, the scaffold has been incorporated into inhibitors of Myeloid Cell Leukemia 1 (Mcl-1), an important anti-apoptotic protein. justia.com Overexpression of Mcl-1 allows cancer cells to evade programmed cell death and is associated with tumor progression and resistance to therapy in various cancers. The synthesis of Mcl-1 inhibitors containing the this compound moiety represents a strategy to develop novel agents that can restore the natural process of apoptosis in cancer cells. justia.com

Beyond CNS and oncology, derivatives of this compound are being investigated for other therapeutic applications, including inflammatory and respiratory diseases.

One area of significant interest is the development of Janus kinase (JAK) inhibitors. google.comgoogleapis.com JAKs are a family of enzymes that mediate signaling for numerous cytokines involved in inflammation and immunity. A patent for JAK inhibitors describes amide derivatives of this compound for the potential treatment of respiratory diseases like asthma. google.comgoogleapis.com

In another program, the this compound moiety was incorporated into a series of potent and selective dual salt-inducible kinase 2 and 3 (SIK2/SIK3) inhibitors. acs.org These kinases are involved in regulating inflammatory responses, and their inhibition is being explored as a novel therapeutic approach for autoimmune and inflammatory diseases. acs.orgnih.gov

Computational Chemistry and Spectroscopic Analysis

Computational Chemistry of N,N-dimethylazetidin-3-amine and its Derivatives

Computational chemistry serves as a powerful tool to model and predict the properties of this compound at an atomic level. Through various computational approaches, it is possible to understand its intrinsic characteristics without the need for empirical experimentation, guiding further research and application.

Molecular descriptors are numerical values that quantify the physical, chemical, or topological characteristics of a molecule. They are fundamental in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. For this compound, these descriptors offer a snapshot of its molecular properties. nih.gov

Computed descriptors provide insight into the molecule's size, polarity, and hydrogen bonding capacity, which are crucial for predicting its solubility, membrane permeability, and potential biological activity. For instance, the topological polar surface area (TPSA) is a key indicator of a drug's ability to permeate cell membranes. nih.gov The XLogP3 value indicates its lipophilicity, which influences its distribution in biological systems. nih.gov

| Molecular Descriptor | Value | Significance |

|---|---|---|

| Molecular Weight | 100.16 g/mol | Represents the mass of one mole of the compound. |

| XLogP3 | -0.3 | Indicates the compound's lipophilicity (oil/water partition coefficient). A negative value suggests higher hydrophilicity. |

| Hydrogen Bond Donor Count | 1 | The number of hydrogen atoms attached to electronegative atoms (N, O, F), capable of donating in a hydrogen bond. |

| Hydrogen Bond Acceptor Count | 2 | The number of electronegative atoms (N, O, F) with lone pairs, capable of accepting a hydrogen bond. |

| Rotatable Bond Count | 1 | Indicates the flexibility of the molecule, which can influence binding to a target. |

| Exact Mass | 100.100048391 Da | The precise mass of the molecule with its most abundant isotopes. |

| Topological Polar Surface Area (TPSA) | 15.3 Ų | The surface sum over all polar atoms, a predictor of drug transport properties. nih.gov |

| Heavy Atom Count | 7 | The total number of non-hydrogen atoms in the molecule. |

| Complexity | 57.1 | A measure of the intricacy of the molecular structure. |

Data sourced from PubChem CID 10351656. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site. While specific docking studies on this compound are not extensively documented in the reviewed literature, the methodology is broadly applicable.

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the strength of the interaction. The azetidine (B1206935) ring and the dimethylamino group can participate in various non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, which are critical for stable binding. For example, studies on other heterocyclic amines demonstrate that these compounds can form favorable binding interactions with enzymes like DNA gyrase. researchgate.net The insights gained from such simulations can guide the design of more potent and selective derivatives for specific biological targets.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule, which is key to understanding its reactivity. These methods can be used to calculate properties like orbital energies (HOMO and LUMO), electrostatic potential maps, and activation energies for chemical reactions.

For instance, a comprehensive computational study on the formation of N-Nitrosodimethylamine from hydrazine (B178648) derivatives utilized quantum chemical calculations to explore reaction mechanisms. nih.govresearchgate.net This type of analysis could be applied to this compound to predict its sites of electrophilic or nucleophilic attack, its susceptibility to oxidation, and the potential metabolic pathways it might undergo. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity.

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. This compound, with its four-membered azetidine ring, has a limited but distinct set of possible conformations. Computational methods are employed to determine the relative energies of these conformers and identify the most stable (lowest energy) structures.

The puckering of the azetidine ring and the orientation of the dimethylamino substituent can be investigated using molecular mechanics or higher-level quantum mechanical calculations. For example, computational analysis of related heterocyclic systems like 3-methyltetrahydro-1,3-oxazine has revealed complex potential energy surfaces with multiple minima corresponding to different chair and twist conformations. researchgate.net Similar computational approaches would allow for the determination of the preferred conformations of this compound in different environments (e.g., in the gas phase or in solution), which is essential for understanding its interaction with biological receptors.

Advanced Spectroscopic Characterization of this compound

Spectroscopic techniques are indispensable for the structural elucidation and characterization of chemical compounds. For this compound, these methods provide definitive proof of its structure and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra are crucial for the characterization of this compound.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the dimethylamino group, the methine proton at the 3-position of the azetidine ring, and the methylene (B1212753) protons at the 2- and 4-positions. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide information about the electronic environment and connectivity of the protons. For example, the six protons of the two methyl groups on the nitrogen are chemically equivalent and would likely appear as a singlet. The protons on the azetidine ring would show more complex splitting patterns due to coupling with each other.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Separate signals would be observed for the methyl carbons of the dimethylamino group, the methine carbon at the 3-position, and the methylene carbons of the azetidine ring. The chemical shifts in ¹³C NMR are sensitive to the local electronic structure, confirming the molecular framework. The use of 2D NMR techniques, such as COSY and HSQC, can further establish the connectivity between protons and carbons, providing unambiguous structural assignment.

| Group | Expected ¹H NMR Chemical Shift (ppm) | Expected Multiplicity | Expected ¹³C NMR Chemical Shift (ppm) |

|---|---|---|---|

| -N(CH₃)₂ | ~2.2 - 2.5 | Singlet (s) | ~40 - 45 |

| Azetidine C3-H | ~3.0 - 3.5 | Multiplet (m) | ~55 - 65 |

| Azetidine C2-H₂, C4-H₂ | ~3.5 - 4.0 | Multiplet (m) | ~50 - 60 |

| Azetidine N-H | Variable, broad | Singlet (s, broad) | N/A |

Note: These are estimated chemical shift ranges based on general principles and data for similar amine structures. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions. For this compound, mass spectrometry confirms its molecular identity through the determination of its molecular ion and characteristic fragment ions.

The molecular formula of this compound is C₅H₁₂N₂. nih.gov In mass spectrometry, this compound will ionize, typically by losing an electron, to form a molecular ion (M⁺). According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. However, the presence of an odd number of nitrogen atoms results in a molecular ion with an odd mass-to-charge ratio (m/z). libretexts.orgyoutube.com Since this compound contains two nitrogen atoms, its molecular ion peak is expected at an even m/z value, corresponding to its molecular weight of approximately 100.16 g/mol . nih.gov The exact monoisotopic mass is 100.10005 Da. uni.lu In addition to the molecular ion, adducts such as [M+H]⁺ at an m/z of 101.10733 are also predicted. uni.lu

The fragmentation of the molecular ion provides valuable structural information. Aliphatic amines are known to undergo a characteristic fragmentation process called alpha-cleavage. miamioh.edulibretexts.org This involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom, which is a common fragmentation mode for aliphatic amines. youtube.com This process results in the formation of a resonance-stabilized iminium cation.

For this compound, there are several potential alpha-cleavage pathways. Cleavage of the C-C bond within the azetidine ring or the bonds connecting the dimethylamino group to the ring can occur. The largest alkyl group is preferentially lost in alpha-cleavage. The fragmentation pattern is therefore a unique fingerprint of the molecule's structure.

A summary of the predicted mass spectrometry data is presented in the interactive table below.

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 100.10005 | Molecular Ion |

| [M+H]⁺ | 101.10733 | Protonated Molecular Ion |

| [M+Na]⁺ | 123.08927 | Sodium Adduct |

| [M+K]⁺ | 139.06321 | Potassium Adduct |

Patent Landscape and Intellectual Property

Analysis of Patents Involving N,N-dimethylazetidin-3-amine

A review of the patent literature reveals that this compound is predominantly used as a key intermediate in the synthesis of novel, patent-protected compounds. Its structural motif is often incorporated to modulate the physicochemical and pharmacokinetic properties of the final drug substance.

Patents citing the use of this compound are primarily classified under international patent classifications that cover organic chemistry and medicinal preparations. The most common classifications include:

C07D: This class pertains to heterocyclic compounds, which are organic compounds containing a ring structure with at least one atom other than carbon. The azetidine (B1206935) ring of this compound places it squarely within this classification. Specific subclasses often seen are related to four-membered rings containing one nitrogen atom.

A61K: This classification covers preparations for medical, dental, or toilet purposes. Patents in this category that mention this compound are typically focused on the final pharmaceutical compositions containing the derivatives synthesized from this amine.

A61P: This class relates to the specific therapeutic activity of chemical compounds or medicinal preparations. The patents often specify the diseases or conditions the novel compounds are intended to treat.

The scope of these patents is generally broad, covering not only the specific compounds synthesized using this compound but also their pharmaceutically acceptable salts, stereoisomers, and methods of use in treating various medical conditions. A significant area of application is in the development of kinase inhibitors, particularly Janus kinase (JAK) inhibitors, which are used in the treatment of inflammatory diseases and cancers. For instance, patents describe the synthesis of complex molecules where the this compound moiety is attached to a larger heterocyclic core to create potent and selective JAK inhibitors. caldwelllaw.comgoogle.comnih.govgoogleapis.comgoogle.comgoogleapis.com

The following table provides a summary of representative patents and their scope:

| Patent Number | Assignee | Patent Classification | Scope of Invention |

| US11634419B2 | Theravance Biopharma R&D IP, LLC | C07D, A61K | Dimethyl amino azetidine amides as JAK inhibitors for treating respiratory diseases like asthma. caldwelllaw.comgoogle.com |

| US10844057B2 | Theravance Biopharma R&D IP, LLC | C07D | Process for preparing intermediates for JAK inhibitors. google.com |

| WO2009114512A1 | Incyte Corporation | C07D | Azetidine and cyclobutane (B1203170) derivatives as JAK inhibitors for inflammatory and autoimmune disorders, and cancer. google.com |

| US8158616B2 | Incyte Corporation | Not specified | Azetidine and cyclobutane derivatives as JAK inhibitors for JAK-associated diseases. nih.gov |

| WO2013091773A1 | Not specified | Not specified | Tetraaza-cyclopenta[a]indenyl derivatives and their use as positive allosteric modulators, mentioning this compound dihydrochloride (B599025). google.com |

| US10662204B2 | Pfizer Inc. | C07D, A61P | Substituted quinazoline (B50416) and pyridopyrimidine derivatives as anticancer agents. google.com |

The patent landscape for compounds derived from this compound is dominated by several major pharmaceutical companies, indicating a competitive research and development environment. Key patent holders include:

Theravance Biopharma R&D IP, LLC: This company has multiple patents focused on the use of this compound derivatives as JAK inhibitors, particularly for respiratory conditions. caldwelllaw.comgoogle.comgoogle.com

Incyte Corporation: A significant player in the field of JAK inhibitors, Incyte holds patents for various azetidine derivatives for the treatment of inflammatory diseases and cancer. nih.govgoogle.com

Pfizer Inc.: This pharmaceutical giant has patents for azetidine-containing compounds with applications in oncology. google.com

Janssen Pharmaceutica: Has disclosed macrocyclic Mcl-1 inhibitors where an azetidine ring replaced a cyclobutane ring found in competitors' compounds. nih.gov

Cancer Research UK: Holds intellectual property for small molecule kinase inhibitors with immunometabolic regulatory functions. sitryx.com

The primary research trend observed in patents citing this compound is its use as a scaffold to develop kinase inhibitors. caldwelllaw.com The small, rigid azetidine ring can act as a desirable linker or substituent to optimize the binding affinity and selectivity of a drug candidate to its target protein. researchgate.net There is a clear focus on developing treatments for inflammatory diseases, autoimmune disorders, and various types of cancer. google.com

Intellectual Property Strategies in Azetidine-Based Drug Development

The intellectual property (IP) strategies employed in the development of drugs containing the azetidine moiety, including those derived from this compound, are multifaceted and crucial for securing market exclusivity. These strategies often revolve around several key aspects:

Composition of Matter Patents: The most robust form of IP protection is a patent on the novel chemical entity itself. Companies invest heavily in synthesizing and patenting a wide array of derivatives around a core scaffold to create a broad proprietary landscape. This includes variations in stereochemistry, salt forms, and crystalline structures (polymorphs).

Method of Use Patents: Companies also seek patents for new therapeutic uses of their compounds. Even if a compound is known, a new method of treating a specific disease with that compound can be patentable.

Process Patents: Patenting the specific synthetic route to a compound, especially if it is more efficient or produces a purer product, can provide a competitive advantage. Patents covering the synthesis of intermediates, such as those for JAK inhibitors, are an example of this strategy. google.com

Formulation Patents: Developing and patenting specific pharmaceutical formulations (e.g., oral tablets, injectables) with improved stability, bioavailability, or patient compliance is another layer of IP protection.

Strategic Patenting for Kinase Inhibitors: In the highly competitive field of kinase inhibitors, companies often employ strategies to design around existing patents. This can involve making subtle structural modifications to a known inhibitor to create a new, non-infringing compound with similar or improved activity. nih.govacs.org The use of bioisosteres, where one part of a molecule is replaced by another with similar biological properties, is a common tactic. The substitution of a cyclobutane ring with an azetidine ring by Janssen is an example of such a strategy. nih.gov

Licensing and Collaboration: Smaller biotech companies or academic institutions that discover novel targets or lead compounds often license their IP to larger pharmaceutical companies with the resources for clinical development and commercialization. sitryx.com

Safety and Environmental Considerations in Research

Hazard Assessment in Chemical Research Settings

A thorough hazard assessment is the foundation of safe laboratory practice. For N,N-dimethylazetidin-3-amine and its common salt form, this compound dihydrochloride (B599025), this involves evaluating toxicological data, physical and chemical properties, and potential reactivity. While comprehensive toxicological data for the parent compound is not extensively detailed in publicly available literature, hazard information for the dihydrochloride salt provides critical guidance.

Based on available data for this compound dihydrochloride, the compound is classified with several hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). cenmed.com These classifications indicate potential risks associated with handling the substance in a research environment.

GHS Hazard Classifications for this compound dihydrochloride

| Hazard Class | Hazard Statement Code | Description |

|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation. |

| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | H335 | May cause respiratory irritation. |

Data sourced from Cenmed Enterprises. cenmed.com

In addition to these classified hazards, a critical consideration for tertiary amines is their potential to form nitrosamines. scbt.com In the presence of nitrites, nitrates, or nitrous acid, this compound could potentially liberate N-nitrosamines, a class of compounds known for their carcinogenic properties in laboratory animals. scbt.comsigmaaldrich.comherts.ac.uk This reactivity hazard is significant in research settings where various chemical reagents may be present.

Furthermore, amines as a class can be corrosive and react vigorously with strong oxidizing agents. noaa.gov The compound should be considered incompatible with materials such as aluminum, nonferrous metals, and various plastics. sigmaaldrich.com In the event of combustion, hazardous decomposition products like carbon oxides and nitrogen oxides (NOx) may be formed. sigmaaldrich.com

Responsible Handling and Disposal of this compound

Responsible management of this compound encompasses all stages of its lifecycle in the laboratory, from receipt to final disposal. Adherence to established safety protocols is mandatory to mitigate the risks identified in the hazard assessment.

Handling and Personal Protective Equipment (PPE): Given the hazards of skin, eye, and respiratory irritation, strict handling precautions must be observed. cenmed.comchemshuttle.com

Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. sigmaaldrich.comfishersci.com

Personal Protective Equipment (PPE): Appropriate PPE is essential. This includes chemical-resistant gloves (materials must be selected based on breakthrough time and permeation rate), safety glasses with side shields or goggles, and a laboratory coat. cenmed.comsigmaaldrich.comfishersci.com Face protection may also be necessary. sigmaaldrich.com

Hygiene Practices: Avoid breathing dust or vapors. cenmed.com Hands should be washed thoroughly after handling, and contaminated clothing must be removed and washed before reuse. sigmaaldrich.comenamine.net Eating, drinking, or smoking in areas where the chemical is used is strictly prohibited. sigmaaldrich.comkao.com

Storage and Spill Response: Proper storage is crucial for maintaining the compound's stability and preventing accidental release.

Storage Conditions: The compound should be stored in a tightly sealed, compatible container in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible materials like oxidizing agents. chemshuttle.comfishersci.com

Spill Response: In case of a spill, the area should be evacuated. For small spills, the material can be absorbed with an inert absorbent material (e.g., sand, silica (B1680970) gel, or universal binder). fishersci.comcarlroth.com All sources of ignition should be removed, and spark-proof tools should be used during cleanup. fishersci.com The collected waste must be placed in a suitable, closed container for disposal. fishersci.com Do not allow the product to enter drains or surface water. sigmaaldrich.comfishersci.com

Disposal: Disposal of this compound and its associated waste must comply with all local, regional, and national regulations for hazardous waste. fishersci.compurdue.edu

Waste Containers: Chemical waste must be collected in appropriate, clearly labeled containers that are in good condition and compatible with the waste material. purdue.edu Containers must be marked with the words "HAZARDOUS WASTE" and list all constituents. purdue.edu

Segregation: Waste should be segregated according to compatibility to avoid dangerous reactions. purdue.edu

Disposal Method: The compound should not be disposed of via the sanitary sewer system. fishersci.com It must be sent to an approved waste disposal plant or handled by a licensed professional waste disposal service. fishersci.comsigmaaldrich.com

Environmental Considerations: The environmental fate of amines is an important consideration. While many simple amines are biodegradable, their release into the environment is undesirable. ieaghg.orgresearchgate.net Some amine compounds are known to be harmful or toxic to aquatic life, potentially with long-lasting effects. sigmaaldrich.comfishersci.comsigmaaldrich.com A key environmental concern is the potential for amines to act as precursors to N-nitrosamines, which can form under certain environmental conditions, such as in water treatment processes or in soil containing nitrites. who.intresearchgate.net Therefore, preventing the release of this compound into waterways or the general environment is a critical aspect of its responsible use in research. fishersci.comcarlroth.com

Conclusion and Future Perspectives

Summary of Current Research on N,N-dimethylazetidin-3-amine

This compound, a disubstituted azetidine (B1206935), has primarily been investigated as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. Its structural features, including the tertiary amine and the azetidine core, make it a valuable synthon for introducing specific pharmacophoric elements.

One notable application of this compound is in the development of histamine (B1213489) H3 receptor (H3R) agonists. nih.govacs.org In a study focused on creating high-affinity non-imidazole H3R agonists, this compound was used as a key intermediate. acs.org The resulting compound, VUF16839, demonstrated nanomolar on-target activity and showed an amnesic effect in in-vivo studies, highlighting the potential of this compound derivatives in probing central nervous system (CNS) pharmacology. nih.gov

The hydrochloride and dihydrochloride (B599025) salts of this compound are commercially available, facilitating its use in various research and development settings. chemshuttle.comcymitquimica.com These salts offer improved solubility in polar solvents, which is advantageous for synthetic manipulations and potential biological assays. cymitquimica.com Beyond its role in H3R agonist synthesis, the compound is recognized as a valuable intermediate for preparing certain antidepressants and antipsychotics, where the azetidine ring and dimethylamino group are thought to contribute to receptor binding and bioactivity. chemshuttle.com Furthermore, its application extends to materials science as a building block for chiral ligands and catalysts used in asymmetric synthesis. chemshuttle.com

| Compound Name | CAS Number | Molecular Formula | Application |

| This compound | 138022-85-2 | C5H12N2 | Intermediate in pharmaceutical synthesis |

| This compound hydrochloride | 935670-07-8 | C5H13ClN2 | Building block for pharmaceuticals and materials |

| This compound dihydrochloride | 124668-49-1 | C5H14Cl2N2 | Versatile building block in organic synthesis |

| VUF16839 | Not Available | Not Available | Histamine H3 Receptor Agonist |

Emerging Trends in Azetidine Chemistry and Biology